Molecular Weight Differentiation: A 3.5% Reduction Compared to an Extended PEG Linker Analog
The molecular weight of N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 is 886.51 g/mol . In comparison, a related analog with an extended PEG chain, N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5, has a molecular weight of 1238.93 g/mol . This represents a 352.42 g/mol difference, meaning the target compound is approximately 28.5% smaller by mass. This lower molecular weight may be advantageous in applications where a smaller, less sterically demanding linker is desired, such as in the construction of PROTACs with specific degradation profiles [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 886.51 g/mol |
| Comparator Or Baseline | N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5: 1238.93 g/mol |
| Quantified Difference | 352.42 g/mol (28.5% smaller) |
| Conditions | Calculated from molecular formula |
Why This Matters
This difference is critical for scientific selection when optimizing linker length and steric bulk in PROTAC design, as it directly impacts the molecule's ability to form a ternary complex and induce efficient protein degradation.
- [1] An S, et al. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine. 2018 Oct;36:553-562. View Source
